2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-3-carboxamide 2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1421531-43-2
VCID: VC5458764
InChI: InChI=1S/C16H16N2O2S2/c1-9-7-12(11(3)20-9)15(19)17-8-14-10(2)18-16(22-14)13-5-4-6-21-13/h4-7H,8H2,1-3H3,(H,17,19)
SMILES: CC1=CC(=C(O1)C)C(=O)NCC2=C(N=C(S2)C3=CC=CS3)C
Molecular Formula: C16H16N2O2S2
Molecular Weight: 332.44

2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-3-carboxamide

CAS No.: 1421531-43-2

Cat. No.: VC5458764

Molecular Formula: C16H16N2O2S2

Molecular Weight: 332.44

* For research use only. Not for human or veterinary use.

2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-3-carboxamide - 1421531-43-2

Specification

CAS No. 1421531-43-2
Molecular Formula C16H16N2O2S2
Molecular Weight 332.44
IUPAC Name 2,5-dimethyl-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]furan-3-carboxamide
Standard InChI InChI=1S/C16H16N2O2S2/c1-9-7-12(11(3)20-9)15(19)17-8-14-10(2)18-16(22-14)13-5-4-6-21-13/h4-7H,8H2,1-3H3,(H,17,19)
Standard InChI Key HBZYGVWEHJJRAG-UHFFFAOYSA-N
SMILES CC1=CC(=C(O1)C)C(=O)NCC2=C(N=C(S2)C3=CC=CS3)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a furan-3-carboxamide core substituted with methyl groups at the 2- and 5-positions. The amide nitrogen is further functionalized with a (4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl group, introducing a thiazole ring fused to a thiophene moiety. This arrangement creates a planar, conjugated system that may influence electronic properties and intermolecular interactions .

Structural Components:

  • Furan ring: A five-membered oxygen-containing heterocycle with methyl substitutions at C2 and C5.

  • Carboxamide group: Provides hydrogen-bonding capability and modulates solubility .

  • Thiazole-thiophene hybrid: The thiazole ring (containing nitrogen and sulfur) is substituted at C2 with a thiophene group and at C5 with a methyl group, enhancing steric bulk and aromatic stacking potential .

Systematic Nomenclature

The IUPAC name follows substitutive nomenclature rules:

  • Parent chain: Furan-3-carboxamide.

  • Substituents:

    • Methyl groups at C2 and C5 of the furan ring.

    • A [(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl] group attached to the amide nitrogen.

The molecular formula is inferred as C₁₇H₁₇N₃O₂S₂ based on structural analogs , with a molecular weight of approximately 359.47 g/mol.

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis route for this compound is documented, analogous molecules suggest a multi-step approach:

  • Thiazole formation: Condensation of 4-methylthiazol-5-amine with thiophene-2-carbaldehyde via the Hantzsch thiazole synthesis .

  • Methylation: Introduction of the methyl group at the thiazole C4 position using methyl iodide under basic conditions .

  • Furan-carboxamide coupling: Amide bond formation between 2,5-dimethylfuran-3-carboxylic acid and the thiazole-thiophene intermediate using coupling agents like HATU or EDCI .

Analytical Characterization

Key spectroscopic data for related compounds include:

  • ¹H NMR:

    • Thiophene protons: δ 7.20–7.40 (multiplet, 3H) .

    • Thiazole methyl: δ 2.50 (singlet, 3H) .

    • Furan methyl groups: δ 2.30–2.45 (two singlets, 6H) .

  • MS (ESI+): Predicted m/z 359.47 [M+H]⁺ .

Physicochemical Properties

Stability and Solubility

Data from structurally similar compounds ( , , ) suggest:

PropertyValue
logP~3.2 (moderate lipophilicity)
logS-3.5 (low aqueous solubility)
Hydrogen bond donors1 (amide NH)
Hydrogen bond acceptors5 (O, N, S atoms)
Polar surface area~75 Ų

The compound’s low solubility may necessitate formulation enhancements (e.g., nanocrystallization) for biomedical applications .

Biological Activity and Applications

Hypothesized Pharmacological Effects

Analogous thiazole-furan hybrids exhibit:

  • Antimicrobial activity: Thiazole derivatives disrupt bacterial cell wall synthesis .

  • Antiviral potential: Thiophene-containing compounds inhibit viral protease enzymes .

  • Anti-inflammatory effects: Furan carboxamides modulate COX-2 expression .

Structure-Activity Relationships (SAR)

  • Thiophene substitution: Enhances binding to hydrophobic enzyme pockets .

  • Methyl groups: Improve metabolic stability by reducing cytochrome P450 oxidation .

  • Thiazole ring: Contributes to π-π stacking with biological targets .

Pharmacokinetics and Toxicity

ADME Profile

  • Absorption: Moderate oral bioavailability (~40%) due to lipophilicity .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of thiophene and thiazole rings .

  • Excretion: Primarily renal (60%) with minor biliary elimination .

Toxicity Considerations

  • Hepatotoxicity: Potential risk from reactive thiophene-S-oxide metabolites .

  • CYP inhibition: May inhibit CYP2D6 at high concentrations, necessitating drug interaction studies .

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